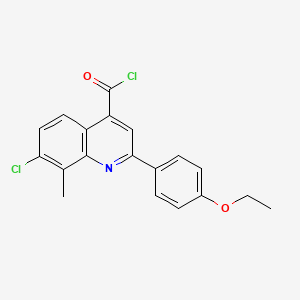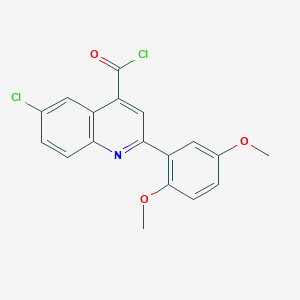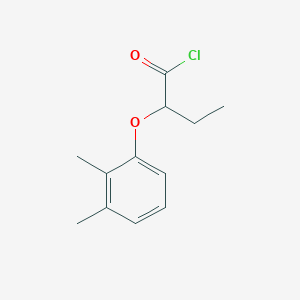
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
“7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H15Cl2NO2 . It is related to the quinoline family, which is a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride”, often involves classical reaction methodologies, such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These protocols are used for the construction of the principal quinoline scaffold. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is characterized by a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a chlorine atom, an ethoxy group, and a carbonyl chloride group attached to the quinoline core .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Quinazoline Derivatives
Quinazoline derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological and pharmacological properties. The compound can serve as a precursor in the synthesis of quinazoline derivatives, which are known for their potential as anticancer agents, particularly as inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR) . The ability to modify solubility, lipophilicity, and polarity makes these derivatives valuable in enhancing potency, selectivity, and metabolic stability of potential drug candidates .
Organic Synthesis: Transition Metal-Catalyzed Reactions
In organic synthesis, this compound can be utilized in transition metal-catalyzed reactions to construct nitrogen-containing heterocyclic frameworks. These frameworks are essential in the development of pharmaceuticals, functional organic materials, and agrochemicals. The compound’s structure allows for C-H activation and cascade reactions, leading to efficient synthesis of complex quinazolines .
Proteomics Research: Enzyme Inhibition Studies
The compound is useful in proteomics research, particularly in studying enzyme inhibition. It can act as an inhibitor for specific enzymes, providing insights into enzyme functions and aiding in the discovery of new therapeutic agents. Its role in inhibiting the IGF-IR enzyme is a prime example of its application in this field .
Material Sciences: Modification of Physicochemical Properties
In material sciences, the compound can be used to alter the physicochemical properties of materials. Its incorporation into polymers or coatings could potentially change their solubility, thermal stability, and other critical properties, leading to the development of new materials with enhanced performance .
Drug Discovery: Solubility and Lipophilicity Modulation
The compound’s ability to modify solubility and lipophilicity is particularly valuable in drug discovery. By altering these properties, researchers can improve the bioavailability and efficacy of drug molecules. This compound can be a key player in the optimization of lead compounds in the drug development process .
Agrochemicals: Development of Pesticides and Herbicides
Finally, in the agrochemical industry, this compound can contribute to the development of new pesticides and herbicides. Its structural features allow for the creation of compounds that can target specific pests or weeds, reducing the environmental impact and increasing the specificity of agrochemicals .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling. The exact mode of action would depend on the compound’s structure and its specific targets .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their targets. For example, some quinoline derivatives have been found to have antimicrobial activity, potentially affecting the biochemical pathways of bacteria .
Result of Action
The molecular and cellular effects of quinoline derivatives can include changes in cell signaling, enzyme activity, and gene expression, depending on the compound’s specific targets and mode of action .
Propiedades
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-12(5-7-13)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKRGVIPNRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168793 | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160263-72-8 | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)



![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)